(2R,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpyrrolidine-2-carboxylic acid

Catalog No.
S8542922
CAS No.
M.F
C26H23NO4
M. Wt
413.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-p...

Product Name

(2R,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpyrrolidine-2-carboxylic acid

IUPAC Name

(2R,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid

Molecular Formula

C26H23NO4

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C26H23NO4/c28-25(29)24-18(17-8-2-1-3-9-17)14-15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24+/m0/s1

InChI Key

XZINBBVSLWSWBO-MHECFPHRSA-N

SMILES

C1CN(C(C1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1CN(C(C1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Isomeric SMILES

C1CN([C@H]([C@@H]1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

The compound (2R,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpyrrolidine-2-carboxylic acid is a synthetic organic molecule characterized by its complex structure that includes a pyrrolidine ring, a phenyl group, and a fluorenylmethoxycarbonyl moiety. This compound is notable for its chirality, as indicated by the (2R,3S) configuration, which plays a significant role in its biological activity and interactions.

The molecular formula of this compound is C26H23NO4C_{26}H_{23}NO_{4}, and it has a molecular weight of approximately 413.47 g/mol. The presence of the fluorenyl group enhances the compound's stability and solubility in organic solvents, making it useful in various chemical applications.

The reactivity of (2R,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpyrrolidine-2-carboxylic acid can be attributed to the functional groups present in its structure:

  • Esterification: The carboxylic acid group can undergo esterification reactions with alcohols to form esters.
  • Amidation: The carboxylic acid can react with amines to form amides, which may be useful in synthesizing derivatives with enhanced biological properties.
  • Reduction: The carbonyl group in the fluorenylmethoxycarbonyl moiety can be reduced to alcohols or other functionalities under appropriate conditions.

These reactions are fundamental for modifying the compound to explore structure-activity relationships in biological studies.

Preliminary studies indicate that compounds similar to (2R,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpyrrolidine-2-carboxylic acid exhibit significant biological activities, including:

  • Anticancer Properties: Compounds with similar structures have shown potential in inhibiting cancer cell proliferation.
  • Neuroprotective Effects: Some derivatives may possess neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.
  • Antimicrobial Activity: There is evidence that related compounds can exhibit antimicrobial effects against various pathogens.

Further research is necessary to elucidate the specific mechanisms of action for this compound.

The synthesis of (2R,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpyrrolidine-2-carboxylic acid typically involves several key steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Fluorenylmethoxycarbonyl Group: This step generally involves protecting the amine functionality using fluorenylmethoxycarbonyl chloride.
  • Carboxylic Acid Formation: The final step involves converting an intermediate into the desired carboxylic acid through hydrolysis or oxidation reactions.

These methods highlight the importance of protecting groups and strategic functional group transformations in organic synthesis.

The applications of (2R,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpyrrolidine-2-carboxylic acid are diverse:

  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug development targeting cancer and neurological disorders.
  • Chemical Research: It serves as a building block for synthesizing other complex organic molecules.
  • Material Science: Its unique properties may find applications in developing new materials or catalysts.

Studies on the interactions of (2R,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpyrrolidine-2-carboxylic acid with biological targets are crucial for understanding its pharmacodynamics:

  • Protein Binding Studies: Investigating how this compound interacts with specific proteins can provide insights into its mechanism of action.
  • Receptor Binding Affinity: Determining its affinity for various receptors helps assess its therapeutic potential.
  • Cellular Uptake Mechanisms: Understanding how this compound enters cells can inform on its bioavailability and efficacy.

Several compounds share structural similarities with (2R,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpyrrolidine-2-carboxylic acid. Here are a few notable examples:

Compound NameIUPAC NameMolecular FormulaUnique Features
(2S,3R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid(2S,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-pheny...C26H23NO4C_{26}H_{23}NO_{4}Different stereochemistry affecting biological activity
(2R,3S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxy-pyrrolidine-2-carboxylic acid(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyp...C20H19NO5C_{20}H_{19}NO_{5}Hydroxyl group introduces additional reactivity
(2R,3S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methylazetidine-2-carboxylic acid(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazet...C20H19NO4C_{20}H_{19}NO_{4}Azetidine ring offers different chemical properties

These comparisons highlight the uniqueness of (2R,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-pheny-pyrrolidine-2-carboxylic acid in terms of stereochemistry and functional groups, which significantly influence its biological activity and potential applications.

XLogP3

4.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

413.16270821 g/mol

Monoisotopic Mass

413.16270821 g/mol

Heavy Atom Count

31

Dates

Last modified: 02-18-2024

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